N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
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Description
N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Scientific Research Applications
Blockade of Sigma 1 Receptors and Neuropathy
Research by Paniagua et al. (2016) demonstrated the efficacy of a novel selective sigma 1 receptor (σ1R) antagonist in modifying signs of neuropathy in Zucker diabetic fatty (ZDF) rats, a type 2 diabetes model. This antagonist could be related to the structural family of N1-methyl-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide and underscores the potential therapeutic applications in neuropathic pain management (Paniagua et al., 2016).
Telomere Targeting in Pancreatic Cancer
Micco et al. (2013) highlighted the design of naphthalene diimide derivatives, closely related to the structure of interest, as potent stabilizers of human telomeric and gene promoter DNA quadruplexes. These compounds demonstrated significant potency against the MIA PaCa-2 pancreatic cancer cell line, suggesting a novel approach for targeting cancer cell proliferation through telomere stabilization mechanisms (Micco et al., 2013).
Antimicrobial Potential
A study by Ranjith et al. (2014) on the synthesis, growth, and characterization of 1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol, a compound sharing a morpholine group with the chemical of interest, revealed its potential as an antimicrobial agent. This work supports the investigation of morpholine-naphthalene derivatives for their antimicrobial activities, offering a foundation for developing new antimicrobial compounds (Ranjith et al., 2014).
Palladium-Catalyzed Dearomatization
Xie et al. (2013) discussed the mechanisms of a palladium-catalyzed dearomatization reaction involving chloromethylnaphthalene and the cyclic amine morpholine. This research contributes to the understanding of complex chemical reactions involving naphthalene derivatives and cyclic amines, which are relevant to the chemical structure (Xie et al., 2013).
Properties
IUPAC Name |
N-methyl-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-20-18(23)19(24)21-13-17(22-9-11-25-12-10-22)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,17H,9-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQWWXHCASEPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.